molecular formula C18H18N4O2 B2713516 N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide CAS No. 866866-88-8

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide

Katalognummer B2713516
CAS-Nummer: 866866-88-8
Molekulargewicht: 322.368
InChI-Schlüssel: LENHVZDDLGHEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is a selective inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway. When a cytokine binds to its receptor, it activates JAK2, which then phosphorylates STAT proteins. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate gene expression. N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of STAT proteins and downstream signaling.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In addition, N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide inhibits cell proliferation and induces cell cycle arrest in the G1 phase. In animal models of autoimmune diseases, N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK2, which allows for the specific targeting of this pathway. N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is also relatively easy to synthesize and has a high purity yield. However, there are some limitations to the use of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. In addition, N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide can have off-target effects on other signaling pathways, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the study of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide. One area of research is the optimization of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide for clinical use. This could involve the development of more potent and selective JAK2 inhibitors or the modification of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict patient response to N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide treatment. This could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research into the role of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases.

Synthesemethoden

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 2-methylphenylhydrazine to form 2-methoxy-N-(2-methylphenyl)benzamide. This compound is then reacted with methyl isocyanate to form N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide. The overall yield of this synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is in the treatment of cancer. The JAK/STAT signaling pathway plays a crucial role in the development and progression of cancer. N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide inhibits this pathway by targeting JAK2, which is frequently overexpressed in many types of cancer. Studies have shown that N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
In addition to cancer, N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has also been studied for its potential applications in the treatment of inflammation and autoimmune disorders. The JAK/STAT signaling pathway is involved in the regulation of the immune system, and dysregulation of this pathway can lead to the development of autoimmune disorders. N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of autoimmune diseases.

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-4-6-10-15(12)22-13(2)17(20-21-22)18(23)19-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENHVZDDLGHEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.